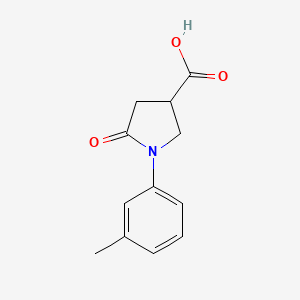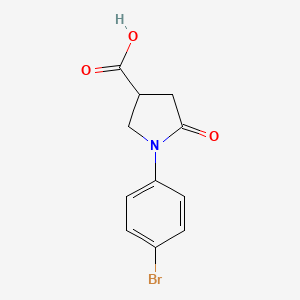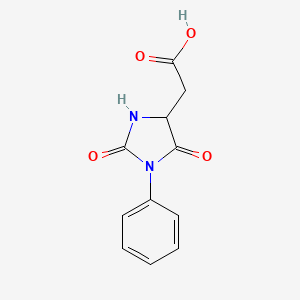
1-(3-Allyl-2,4-dihydroxyphenyl)ethanone
概要
説明
1-(3-Allyl-2,4-dihydroxyphenyl)ethanone is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol It is a derivative of acetophenone, featuring hydroxyl groups at the 2 and 4 positions and an allyl group at the 3 position on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
1-(3-Allyl-2,4-dihydroxyphenyl)ethanone can be synthesized through several methods. One common approach involves the acetylation of 3-allylresorcinol using acetic anhydride in the presence of a catalyst such as zinc chloride . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar acetylation reactions on a larger scale. The choice of solvents, catalysts, and purification techniques may vary to optimize yield and purity for industrial applications.
化学反応の分析
Types of Reactions
1-(3-Allyl-2,4-dihydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The allyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated derivatives
科学的研究の応用
1-(3-Allyl-2,4-dihydroxyphenyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s hydroxyl groups make it a potential candidate for studying enzyme interactions and inhibition.
Medicine: It may have potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: It can be used in the synthesis of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of 1-(3-Allyl-2,4-dihydroxyphenyl)ethanone is not well-documented. its hydroxyl groups and carbonyl functionality suggest that it can interact with various biological targets, including enzymes and receptors. The compound may exert its effects through hydrogen bonding, hydrophobic interactions, and covalent modifications of target molecules.
類似化合物との比較
Similar Compounds
2,4-Dihydroxyacetophenone: Similar structure but lacks the allyl group.
1-(2,4-Dihydroxy-3-propylphenyl)ethanone: Similar structure with a propyl group instead of an allyl group.
2’,4’,6’-Trihydroxyacetophenone: Contains additional hydroxyl groups.
Uniqueness
1-(3-Allyl-2,4-dihydroxyphenyl)ethanone is unique due to the presence of the allyl group at the 3 position, which can participate in various chemical reactions, making it a versatile intermediate in organic synthesis .
特性
IUPAC Name |
1-(2,4-dihydroxy-3-prop-2-enylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-4-9-10(13)6-5-8(7(2)12)11(9)14/h3,5-6,13-14H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTZFHGSNSIMHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1)O)CC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379435 | |
| Record name | 1-[2,4-Dihydroxy-3-(prop-2-en-1-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38987-00-7 | |
| Record name | 1-[2,4-Dihydroxy-3-(prop-2-en-1-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-[(2-Hydroxyethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272849.png)




![1-{[4-(Acetylamino)phenyl]sulfonyl}pyrrolidine-2-carboxylic acid](/img/structure/B1272868.png)

![4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid](/img/structure/B1272871.png)
